Technical Guide: Synthesis and Characterization of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one
Technical Guide: Synthesis and Characterization of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one , a critical heterocyclic scaffold often referred to in literature as 2-desoxobarbituric acid or 4,6-dioxohexahydropyrimidine .
Executive Summary
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one (CAS: 2434-29-9 for the dione tautomer) represents a unique class of pyrimidine derivatives where the C2 position is a methylene group (
Chemical Identity & Structural Analysis
The molecule exists in a dynamic tautomeric equilibrium between the keto-form (4,6-dioxohexahydropyrimidine) and the enol-form (6-hydroxy-2,3-dihydropyrimidin-4(1H)-one). While the dione form predominates in the solid state, the enol form is stabilized in polar aprotic solvents and is the reactive species in O-alkylation reactions.
| Property | Specification |
| IUPAC Name | 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one |
| Common Synonyms | 2-Desoxobarbituric acid; 4,6-Dioxohexahydropyrimidine |
| Molecular Formula | |
| Molecular Weight | 114.10 g/mol |
| Melting Point | > 300 °C (Decomposes) |
| Solubility | Soluble in DMSO, hot water; Insoluble in ether, benzene |
Tautomeric Equilibrium
The stability of the 6-hydroxy tautomer is driven by the conjugation of the enol double bond with the C4 carbonyl, forming a vinylogous amide system.
Caption: Tautomeric shift favoring the enol form in polar media due to resonance stabilization.
Synthesis Pathway: Cyclocondensation Route
The most robust synthetic route involves the cyclocondensation of malonamide with formaldehyde (or paraformaldehyde) under basic catalysis. This method avoids the harsh reducing conditions required to convert thiobarbituric acid derivatives and offers higher atom economy.
Reaction Mechanism
The mechanism proceeds via a double Mannich-type condensation. Formaldehyde acts as the electrophilic "staple" (C1 synthon) that bridges the two amide nitrogens of malonamide.
Caption: Stepwise cyclocondensation mechanism forming the pyrimidine ring.
Detailed Experimental Protocol
Objective: Synthesis of 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one on a 50 mmol scale.
Reagents & Materials[1][2][3][4][5][6][7][8]
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Malonamide: 5.10 g (50 mmol)
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Paraformaldehyde: 1.65 g (55 mmol, 1.1 eq)
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Potassium Hydroxide (KOH): 0.28 g (5 mmol, 10 mol%)
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Ethanol (Absolute): 50 mL
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Water (Distilled): 10 mL (for recrystallization)
Step-by-Step Methodology
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend malonamide (5.10 g) in absolute ethanol (50 mL).
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Activation: Add potassium hydroxide (0.28 g) to the suspension. Stir at room temperature for 10 minutes until the base is partially dissolved.
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Addition: Add paraformaldehyde (1.65 g) in a single portion.
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Reaction: Heat the mixture to reflux (78 °C) . The suspension will gradually clear as the reaction proceeds, followed by the precipitation of the product. Maintain reflux for 4 hours .
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Isolation: Cool the reaction mixture to room temperature (25 °C) and then chill in an ice bath (0-4 °C) for 30 minutes to maximize precipitation.
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Filtration: Filter the white precipitate under vacuum using a sintered glass funnel. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted formaldehyde and oligomers.
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Purification: Recrystallize the crude solid from boiling water. Dissolve in minimum hot water (~15 mL), filter while hot if necessary, and allow to cool slowly.
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Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Expected Yield: 65–75% (3.7 – 4.3 g) Appearance: White crystalline powder.
Characterization & Quality Control
Validation of the structure requires distinguishing the product from potential linear polymers or uncyclized intermediates.
Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
| C5-Methylene protons (Keto form) | ||
| C2-Methylene protons ( | ||
| Amide NH protons | ||
| C5-Methine (Enol form, minor tautomer) | ||
| C5 (Methylene carbon) | ||
| C2 (Aminal carbon, | ||
| C4/C6 (Carbonyl carbons) | ||
| FT-IR (KBr) | 3200-3400 cm | Broad NH/OH stretch |
| 1680 cm | Strong Amide I ( | |
| Mass Spectrometry | Consistent with MW 114.1 |
Critical Quality Attribute (CQA)
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Solubility Test: The product must be soluble in 1M NaOH (forming the salt) and reprecipitate upon acidification to pH 3. Inability to dissolve in base suggests polymerization (formation of urea-formaldehyde type resins).
Applications in Drug Discovery
This scaffold serves as a versatile "dihydropyrimidine" block. Unlike the fully aromatic pyrimidines, the C2-methylene group allows for:
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Mannich Reactions: Functionalization at the N1/N3 positions.
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Knoevenagel Condensation: The C5 position is highly acidic (
), allowing condensation with aldehydes to form 5-arylidene derivatives (potential anticancer agents). -
Anodic Oxidation: Electrochemical oxidation can convert this scaffold into barbituric acid derivatives.
Caption: Synthetic utility of the 2-desoxobarbituric acid scaffold.
References
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Synthesis and Metabolism of 4,6-Dioxohexahydropyrimidine: Tsukamoto, H., et al. "Metabolism of drugs.[1] XXX. The biotransformation of drugs having cyclohexene ring." Chemical & Pharmaceutical Bulletin, 1962, 10(7), 566-571. Link
- Tautomerism in Pyrimidines: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
- General Synthesis of Cyclic Ureides: Hull, R. "The interaction of malonamide and formaldehyde." Journal of the Chemical Society, 1951, 2214.
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Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link
